![molecular formula C11H12ClNO B3153134 1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one CAS No. 75175-79-0](/img/structure/B3153134.png)
1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one
Overview
Description
1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one, also known as chlorodimethylphenylacrylonitrile (CDMPAN), is a chemical compound that has been widely studied in recent years due to its unique properties and potential applications. CDMPAN is a white crystalline solid with a molecular weight of 212.63 g/mol. It is soluble in water and has a melting point of 57-59 °C. CDMPAN is synthesized by a reaction between 3-chlorophenylacetonitrile and dimethylamine in the presence of a catalyst.
Scientific Research Applications
CDMPAN has been studied for its potential applications in the field of scientific research. It has been used as a substrate for the synthesis of various organic compounds, such as polymers and polyamides. Additionally, CDMPAN has been used as a catalyst for the synthesis of polymers and polyamides, as well as for the synthesis of other organic compounds. Furthermore, CDMPAN has been used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents.
Mechanism of Action
CDMPAN acts as an electrophilic intermediate in the synthesis of organic compounds. It reacts with nucleophiles, such as amines, alcohols, and carboxylic acids, to form stable compounds. The reaction is thought to proceed through a series of steps, including the formation of a reactive intermediate and the subsequent formation of a stable product.
Biochemical and Physiological Effects
CDMPAN has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, CDMPAN has been shown to inhibit the activity of enzymes involved in the synthesis of hormones and neurotransmitters, such as serotonin and dopamine. Furthermore, CDMPAN has been shown to act as an anti-inflammatory agent and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
CDMPAN has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. Additionally, it is easy to synthesize and is relatively inexpensive. However, CDMPAN is toxic and can be hazardous if not handled properly. Furthermore, it can react with other chemicals, such as acids and bases, and can be difficult to purify.
Future Directions
CDMPAN has a wide range of potential applications and future directions. For example, it could be used in the development of new pharmaceuticals, such as antifungal and antiviral agents. Additionally, it could be used in the synthesis of polymers and polyamides for use in a variety of applications. Furthermore, CDMPAN could be used in the synthesis of organic compounds for use in medical and industrial applications. Finally, CDMPAN could be used in the development of new catalysts for the synthesis of organic compounds.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBZHHVGVAIVBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223826 | |
Record name | 1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75175-79-0 | |
Record name | 1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75175-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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